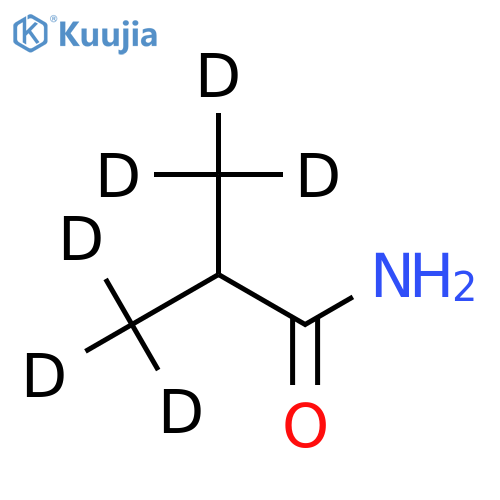Cas no 1020719-64-5 (2-Methyl-d3-propionic-3,3,3-d3-amide)

1020719-64-5 structure
商品名:2-Methyl-d3-propionic-3,3,3-d3-amide
2-Methyl-d3-propionic-3,3,3-d3-amide 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-d3-propionic-3,3,3-d3-amide
- 2-Methyl-d3-propioni
- 3,3,3-trideuterio-2-(trideuteriomethyl)propanamide
- 2-(Methyl-d3)-propanaMide-3,3,3-d3
- 2-(Methyl-d3)propanamide-3,3,3-d3
-
- インチ: InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)
- InChIKey: WFKAJVHLWXSISD-UHFFFAOYSA-N
- ほほえんだ: CC(C)C(=O)N
計算された属性
- せいみつぶんしりょう: 93.10610
- どういたいしつりょう: 93.106074386g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 58.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: 120-125°C
- ふってん: 221.4±8.0 °C at 760 mmHg
- フラッシュポイント: 87.7±18.4 °C
- PSA: 44.08000
- LogP: 1.27740
- じょうきあつ: 0.1±0.4 mmHg at 25°C
2-Methyl-d3-propionic-3,3,3-d3-amide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Methyl-d3-propionic-3,3,3-d3-amide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M325939-5mg |
2-Methyl-d3-propionic-3,3,3-d3-amide |
1020719-64-5 | 5mg |
$ 138.00 | 2023-09-07 | ||
| TRC | M325939-50mg |
2-Methyl-d3-propionic-3,3,3-d3-amide |
1020719-64-5 | 50mg |
$ 1068.00 | 2023-09-07 |
2-Methyl-d3-propionic-3,3,3-d3-amide 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
4. Water
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
1020719-64-5 (2-Methyl-d3-propionic-3,3,3-d3-amide) 関連製品
- 754-10-9(2,2,2-Trimethylacetamide)
- 127-19-5(N,N-Dimethylacetamide)
- 563-83-7(Isobutyramide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1622100-48-4(7-methoxy-8-methylquinoline)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
